molecular formula C18H34O2S3 B6336371 Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate CAS No. 1088555-95-6

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate

Cat. No.: B6336371
CAS No.: 1088555-95-6
M. Wt: 378.7 g/mol
InChI Key: NHWLEOYMZVCNBC-UHFFFAOYSA-N
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Description

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (CAS: 1088555-95-6) is a reversible addition-fragmentation chain transfer (RAFT) agent used in controlled radical polymerization. Its molecular formula is C₁₈H₃₄O₂S₃, with a molecular weight of 378.66 g/mol . Structurally, it is the methyl ester derivative of 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, CAS: 461642-78-4), featuring a dodecyltrithiocarbonate group that enables precise control over polymer chain growth . This compound is widely utilized in synthesizing polymers with tailored architectures, including block copolymers and star-shaped polymers, due to its ability to mediate polymerization while maintaining low dispersity .

Properties

IUPAC Name

methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWLEOYMZVCNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746464
Record name Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate
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Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088555-95-6
Record name Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate
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Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

The laboratory synthesis of MDT typically follows a multi-step pathway involving thiol-ene reactions, esterification, and purification. A seminal method involves the reaction of 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) with propargyl alcohol, facilitated by carbodiimide-based coupling agents. As detailed in a Royal Society of Chemistry protocol, DDMAT is first activated using oxalyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acid chloride . Subsequent esterification with propargyl alcohol in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-(dimethylamino)pyridine (DMAP) yields MDT with >90% purity after column chromatography .

Alternative routes utilize RAFT agent precursors such as 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, which undergo transesterification with methyl 2-bromo-2-methylpropionate under basic conditions. This method, described in a 2021 study, achieves moderate yields (75–85%) but requires stringent temperature control (0–5°C) to prevent side reactions .

Table 1: Comparison of Laboratory-Scale Synthesis Methods

MethodReagentsTemperatureYieldPurity (HPLC)Source
Carbodiimide couplingEDCI·HCl, DMAP, DCM25°C92%95%
TransesterificationKOH, THF, methyl 2-bromo-2-methylpropionate0–5°C78%88%
Acid chloride activationOxalyl chloride, propargyl alcohol25°C89%93%

Industrial-Scale Production and Optimization

Industrial production of MDT emphasizes cost efficiency, scalability, and minimal waste generation. A patented method employs continuous-flow reactors to enhance reaction kinetics and reduce byproduct formation . In this system, dodecyl mercaptan and carbon disulfide are introduced into a tubular reactor with methyl 2-mercapto-2-methylpropionate at 60–80°C. The use of tricaprylylmethylammonium chloride (Aliquat 336) as a phase-transfer catalyst increases the reaction rate by 40% compared to batch processes .

Purification on an industrial scale often combines distillation with high-performance liquid chromatography (HPLC). For instance, a 2021 pilot study demonstrated that coupling short-path distillation (80°C, 0.1 mbar) with preparative HPLC (C18 column, acetonitrile/water gradient) elevates purity from 85% to 99.5% .

Key Industrial Challenges:

  • Byproduct Management: The formation of dodecyl disulfide (DDS) during synthesis necessitates selective quenching with sodium sulfite .

  • Solvent Recovery: Tetrahydrofuran (THF) and DCM are recycled via fractional distillation, achieving 95% solvent recovery rates .

Reaction Mechanism and Kinetic Analysis

The synthesis of MDT proceeds via a nucleophilic acyl substitution mechanism. The thiocarbonothioylthio group in DDMAT acts as a leaving group, displacing the bromide in methyl 2-bromo-2-methylpropionate. Kinetic studies using in situ Fourier-transform infrared (FTIR) spectroscopy reveal a second-order rate constant (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

Figure 1: Proposed Reaction Mechanism

DDMAT+CH3OCOC(CH3)2BrBaseMDT+HBr\text{DDMAT} + \text{CH}3\text{OCOC(CH}3\text{)}_2\text{Br} \xrightarrow{\text{Base}} \text{MDT} + \text{HBr} \quad \text{}

Advanced Characterization Techniques

Post-synthesis characterization ensures structural fidelity and functional group integrity.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ = 3.72 (s, 3H, COOCH₃), 2.98 (t, 2H, SCH₂), 1.62 (s, 6H, C(CH₃)₂) .
¹³C NMR confirms the thiocarbonothioylthio group at δ = 192.5 ppm (C=S) and 45.2 ppm (C(CH₃)₂) .

4.2 Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) identifies the molecular ion peak at m/z 393.1542 ([M+H]⁺), consistent with the molecular formula C₁₇H₃₂O₂S₃ .

4.3 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70% acetonitrile/30% water) shows a retention time of 8.2 min, with peak area purity >99% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Polymers

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is particularly effective in polymerizing monomers such as styrene, acrylates, and acrylamides. It enables the formation of linear and branched polymers with specific functional groups that can be tailored for various applications.

Monomer Type Polymer Type Reference
StyrenePolystyrene
AcrylatePolyacrylate
AcrylamidePolyacrylamide

Nanocomposite Materials

Research has demonstrated the use of this compound in synthesizing nanocomposite materials, such as graphene-polystyrene nanocomposites. The incorporation of graphene enhances the mechanical properties and conductivity of the resulting materials, making them suitable for advanced applications in electronics and materials science .

Drug Delivery Systems

The ability to modify biomacromolecules through the attachment of synthetic polymers has led to innovative drug delivery systems. This compound can be used to create polymer-drug conjugates that enhance the solubility and bioavailability of therapeutic agents .

Artificial Chaperones

Thermoresponsive polymers synthesized using this RAFT agent can act as artificial chaperones, facilitating protein folding and stabilization under physiological conditions. This application is crucial in biochemistry and pharmaceuticals for developing therapies targeting protein misfolding diseases .

Coatings and Adhesives

The versatility of RAFT polymers allows their use in coatings and adhesives. This compound-based polymers can serve as performance enhancers or reactive additives, improving adhesion properties and environmental resistance .

Sealants

Polymers derived from this compound can be formulated into sealants that exhibit excellent flexibility and durability, making them ideal for construction and automotive applications .

Case Studies

Case Study 1: Synthesis of Graphene-Polystyrene Nanocomposites
In a study conducted by researchers at CSIRO, this compound was employed to synthesize polystyrene with integrated graphene sheets. The resultant nanocomposites exhibited enhanced mechanical strength and thermal stability compared to pure polystyrene .

Case Study 2: Development of Thermoresponsive Polymers
A research team utilized this RAFT agent to develop thermoresponsive polymers that could effectively encapsulate enzymes for controlled release applications. The study highlighted the potential for these polymers in drug delivery systems where temperature sensitivity is advantageous .

Mechanism of Action

The mechanism of action of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonothioylthio group. This process allows for precise control over the molecular weight and distribution of the resulting polymers. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate and related RAFT agents:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Reference
This compound C₁₈H₃₄O₂S₃ 378.66 Methyl ester Linear polymer synthesis; end-group modification
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) C₁₇H₃₂O₂S₃ 364.63 Carboxylic acid Linear polymer synthesis; precursor for ester derivatives
Pentaerythritol tetrakis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate] C₇₃H₁₃₂O₈S₁₂ 1522.60 Tetrafunctional core Star-shaped polymer synthesis (4-arm architecture)
3-Azidopropyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (ADTP) C₂₀H₃₇N₃O₂S₃ 447.70 Azide group Click chemistry-enabled bioconjugation; functionalized polymers
Poly(ethylene glycol) methyl ether 2-(dodecylthiocarbonothioylthio)-2-methylpropionate Variable ~6,000 (PEG Mn) PEGylated macro-CTA Hydrophilic polymer synthesis; biomedical applications
Key Observations:

Methyl Ester vs. Acid Form: The methyl ester derivative exhibits enhanced solubility in organic solvents compared to DDMAT (carboxylic acid), making it preferable for hydrophobic monomer systems .

Multifunctional Derivatives : The pentaerythritol tetrakis derivative enables the synthesis of star-shaped polymers with four arms, demonstrating superior DNA-binding capabilities compared to linear analogs .

Functional Handles : ADTP incorporates an azide group for post-polymerization modifications via click chemistry, expanding utility in bioconjugation .

Linear vs. Star-Shaped Polymers
  • DDMAT (Linear) : Produces linear polymers with controlled molecular weights (e.g., PDMAEA of 10–20 kDa) .
  • Pentaerythritol Tetrakis Derivative (Star-Shaped) : Generates 4-arm star polymers with comparable molecular weights but distinct solution properties, such as pH-dependent aggregation and enhanced DNA binding .
Role of Methyl Ester

This compound is often used as a macro-chain transfer agent (macro-CTA) in block copolymer synthesis. Its ester group improves compatibility with monomers like styrene and vinyl pyridine, facilitating sequential polymerization steps .

Research Findings

Star vs. Linear Polymers : Star-shaped PDMAEA synthesized with the pentaerythritol tetrakis RAFT agent showed 30% higher DNA-binding affinity than linear analogs, attributed to their compact architecture .

Azide-Functionalized ADTP : Demonstrated efficient conjugation with alkynylated biomolecules, enabling targeted drug delivery systems .

PEGylated Derivatives : Improved biocompatibility and reduced cytotoxicity in cell culture studies, critical for biomedical applications .

Biological Activity

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (MDT) is a compound that has garnered attention in the field of polymer chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields.

MDT has the following chemical structure:

  • Molecular Formula : C₁₉H₃₅NO₄S₃
  • Molecular Weight : 392.52 g/mol
  • Melting Point : 96-102 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

The compound features a dodecyl group, which contributes to its lipophilicity, and a thioester linkage that can participate in various chemical reactions.

Synthesis

MDT is synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques. This method allows for the controlled polymerization of monomers to create well-defined macromolecular architectures. The synthesis typically involves:

  • Preparation of RAFT agents : Such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid.
  • Polymerization process : Conducted under specific conditions to ensure high conversion rates and desired molecular weights.

Anticancer Properties

Recent studies have highlighted the potential of MDT in anticancer applications. For instance, MDT-based polymers have been shown to effectively deliver small interfering RNA (siRNA) to cancer cells, resulting in significant gene silencing. In vitro assays demonstrated that these polymer-siRNA complexes did not exhibit cytotoxicity towards pancreatic or lung cancer cell lines, indicating their biocompatibility while effectively reducing target gene expression by approximately 50% in vivo models .

The biological activity of MDT is primarily attributed to its ability to form micelles and encapsulate therapeutic agents. The amphiphilic nature of MDT allows it to interact with cellular membranes, facilitating the uptake of drugs and genetic material into cells. The following mechanisms have been proposed:

  • Endocytosis : MDT facilitates the internalization of drug-loaded micelles through endocytosis.
  • Gene Delivery : The positive charge on certain derivatives enhances electrostatic interactions with negatively charged nucleic acids, promoting complexation and cellular uptake.

Case Studies

  • Study on Polymer-siRNA Complexes :
    • Objective : To evaluate the efficacy of MDT-based polymers for siRNA delivery.
    • Findings : The study found that increasing the star polymer ratio improved complexation efficiency, leading to effective gene silencing without toxicity .
  • Antitumor Activity Assessment :
    • Objective : To assess the antitumor properties of MDT-loaded micelles.
    • Results : In vivo experiments indicated that mice treated with MDT formulations showed reduced tumor growth compared to controls, suggesting potential as a therapeutic agent .

Data Tables

PropertyValue
Molecular FormulaC₁₉H₃₅NO₄S₃
Molecular Weight392.52 g/mol
Melting Point96-102 °C
SolubilityOrganic solvents
StudyFindings
Polymer-siRNA ComplexesEffective gene silencing
Antitumor ActivityReduced tumor growth

Q & A

Q. How does structural modification of the RAFT agent affect polymer properties?

  • Methodology :
  • Functional Group Introduction : Modify the dodecyl chain (e.g., fluorination) to alter hydrophobicity. Characterize via contact angle measurements.
  • Post-Polymerization Modification : Use azide-functionalized derivatives (e.g., 3-azidopropyl esters) for "click" chemistry to graft functional moieties .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals changes in glass transition temperatures (TgT_g) due to modified polymer architecture .

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